molecular formula C13H15NO2 B2814436 1-(2-PHENYLACETYL)PIPERIDIN-4-ONE CAS No. 19202-11-0

1-(2-PHENYLACETYL)PIPERIDIN-4-ONE

Cat. No.: B2814436
CAS No.: 19202-11-0
M. Wt: 217.268
InChI Key: JDUBKUFIMVRPFG-UHFFFAOYSA-N
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Description

1-(2-PHENYLACETYL)PIPERIDIN-4-ONE is a heterocyclic organic compound that features a piperidine ring substituted with a phenylacetyl group at the nitrogen atom and a ketone group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-PHENYLACETYL)PIPERIDIN-4-ONE can be synthesized through several methods. One common approach involves the condensation of piperidine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the acylation of piperidine with phenylacetic acid using a dehydrating agent like thionyl chloride .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-PHENYLACETYL)PIPERIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-PHENYLACETYL)PIPERIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interact with neurotransmitter receptors in the central nervous system, modulating pain perception and inflammation . Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-PHENYLACETYL)PIPERIDIN-4-ONE is unique due to its combined structural features of a piperidine ring and a phenylacetyl group, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse pharmacological properties .

Properties

IUPAC Name

1-(2-phenylacetyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-6-8-14(9-7-12)13(16)10-11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUBKUFIMVRPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19202-11-0
Record name 1-(2-phenylacetyl)piperidin-4-one
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